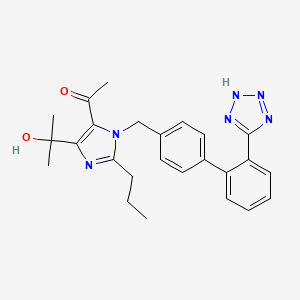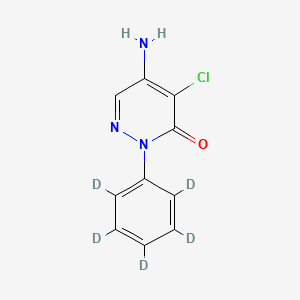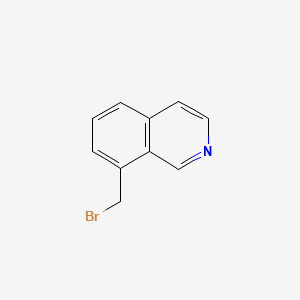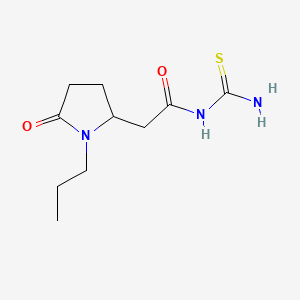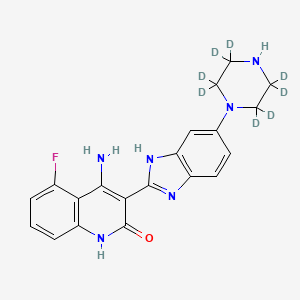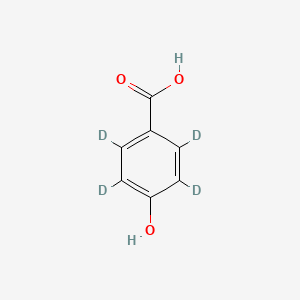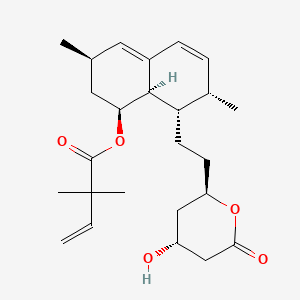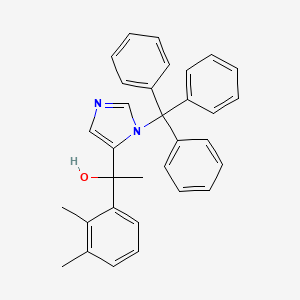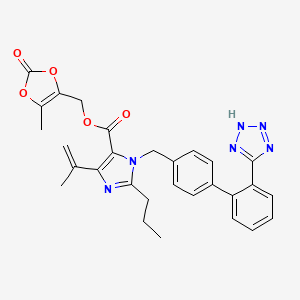
DES(1-羟基-1-甲基乙基)-(1-甲基乙烯基)-奥美沙坦酯
描述
An intermediate used in the process for purifying Olmesartan Medoxomil.
科学研究应用
合成方法
奥美沙坦酯是一种血管紧张素 II 受体拮抗剂,广泛用于治疗高血压和相关疾病。奥美沙坦酯及其关键中间体(如 4-(2-羟基丙烷-2-基)-2-丙基-1H-咪唑-5-羧酸乙酯和 2-氰基-4'-甲基联苯)的合成方法已得到广泛研究。已评估和比较了各种合成路线的效率 (吴金龙,2013)。
理化表征
研究的重点是提高奥美沙坦酯的口服生物利用度,该生物利用度约为 28%。已开发出涉及羟丙基-β-环糊精和 N-甲基-D-葡胺糖的固体分散技术,以提高溶解度和溶解速率。这些方法在体外和体内研究中都显示出有希望的结果 (张启红等,2020)。
超越高血压的治疗效果
奥美沙坦酯的作用超出了高血压治疗。例如,它已被证明可以通过抑制肝星状细胞的增殖和胶原合成来改善肝纤维化。这表明其作为抗纤维化药物的潜力 (N. 栗川等,2003)。
药物递送系统
已经为奥美沙坦酯开发了创新的药物递送系统,例如浮动药物递送系统 (FDDS) 和控释制剂。这些系统旨在延长药物作用时间并减少副作用,增强其治疗效果 (普拉提克莎·M·卡丹和 S. 阿格拉韦,2020)。
新颖的合成和杂质
已经开发出奥美沙坦酯的新合成路线,重点是提高产率和纯度。相关杂质(如区域异构体)的鉴定和表征对于质量控制至关重要,并且已得到广泛研究 (吴太志等,2006)。
生物激活机制
研究已经确定了负责在肝脏和肠道中奥美沙坦酯生物激活的酶,特别是人羧甲烯丁二烯内酯酶在将前药转化为其活性代谢物奥美沙坦中的作用。这种理解对于提高药物疗效和安全性至关重要 (T. 石塚等,2010)。
作用机制
Target of Action
Dehydro Olmesartan Medoxomil, also known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It selectively binds to the angiotensin receptor 1 (AT1), preventing the protein angiotensin II from binding and exerting its hypertensive effects .
Mode of Action
Olmesartan’s interaction with its targets leads to a series of physiological changes. By blocking the AT1 receptor, it inhibits the hypertensive effects of angiotensin II, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium . This blockade inhibits negative regulatory feedback within the renin-angiotensin-aldosterone system (RAAS), contributing to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Olmesartan Medoxomil is a prodrug that is hydrolyzed to Olmesartan during absorption from the gastrointestinal tract . The solubility and permeability are important factors affecting the bioavailability of drugs . The solubility of Olmesartan Medoxomil can be increased by 12 times as compared with pure Olmesartan . Furthermore, the pharmacokinetic study showed that the optimized oleogel increased Olmesartan’s bioavailability by more than 4.5- and 2.5-folds compared to the standard gel and the oral market tablet, respectively .
Action Environment
The action of Olmesartan can be influenced by various environmental factors. For instance, the presence of certain substances in the gastrointestinal tract can affect the absorption of the drug . Additionally, the formulation of the drug can also impact its therapeutic efficacy and bioavailability . For example, the development of oleogel formulations has been shown to decrease Olmesartan side effects and boost its therapeutic efficacy and bioavailability .
生化分析
Biochemical Properties
Dehydro Olmesartan Medoxomil interacts with various enzymes and proteins in biochemical reactions. It is predominantly anionic at intestinal pH and is recognized as a substrate by the human organic anion transporting polypeptide 2B1 (OATP2B1), which is expressed in the small intestine and is involved in the absorption of various acidic drugs .
Cellular Effects
The effects of Dehydro Olmesartan Medoxomil on cells and cellular processes are significant. It influences cell function by interacting with cell signaling pathways and affecting gene expression . It also impacts cellular metabolism, particularly in the context of absorption in the small intestine .
Molecular Mechanism
Dehydro Olmesartan Medoxomil exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Its interaction with OATP2B1 is particularly noteworthy, as this contributes to its enhanced intestinal absorption .
Metabolic Pathways
Dehydro Olmesartan Medoxomil is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.
Transport and Distribution
Dehydro Olmesartan Medoxomil is transported and distributed within cells and tissues. It interacts with transporters such as OATP2B1, which contributes to its localization and accumulation .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
属性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O5/c1-5-8-24-30-25(17(2)3)26(28(36)38-16-23-18(4)39-29(37)40-23)35(24)15-19-11-13-20(14-12-19)21-9-6-7-10-22(21)27-31-33-34-32-27/h6-7,9-14H,2,5,8,15-16H2,1,3-4H3,(H,31,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFJJUXSEHXDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236724 | |
| Record name | DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879562-26-2 | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879562-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olmesartan medoxomil specified impurity C [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879562262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES(1-HYDROXY-1-METHYLETHYL)-(1-METHYLETHENYL)-OLMESARTAN MEDOXOMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227N84S103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




